molecular formula C5H11NO2S B3225279 (1-Methanesulfonylcyclopropyl)methanamine CAS No. 1247133-65-8

(1-Methanesulfonylcyclopropyl)methanamine

Cat. No.: B3225279
CAS No.: 1247133-65-8
M. Wt: 149.21
InChI Key: TZIMDZUAEJJJRT-UHFFFAOYSA-N
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Description

(1-Methanesulfonylcyclopropyl)methanamine: is an organic compound with the molecular formula C₅H₁₁NO₂S It is characterized by the presence of a cyclopropyl group attached to a methanesulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylcyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-Methanesulfonylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methyl-substituted cyclopropylmethanamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: (1-Methanesulfonylcyclopropyl)methanamine is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable in understanding biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1-Methylsulfonylcyclopropyl)methanamine: Similar structure but with a methyl group instead of a methanesulfonyl group.

    Cyclopropylmethanamine: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    Methanesulfonylmethanamine: Contains a methanesulfonyl group but lacks the cyclopropyl ring.

Uniqueness: (1-Methanesulfonylcyclopropyl)methanamine is unique due to the combination of the cyclopropyl ring and the methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Introduction

(1-Methanesulfonylcyclopropyl)methanamine is an organic compound with the molecular formula C₅H₁₁NO₂S. It features a cyclopropyl group attached to a methanesulfonyl group and an amine group, which contribute to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Cyclopropyl Group : Provides structural rigidity.
  • Methanesulfonyl Group : Enhances reactivity through covalent bond formation.
  • Amine Group : Participates in nucleophilic substitution reactions.

This combination of functional groups allows this compound to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group's structural characteristics enhance the compound's binding affinity and specificity, making it effective in biochemical pathways .

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity, influencing signaling pathways related to various diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Anticancer Activity

Studies have explored the potential of methenamine derivatives, including this compound, as anticancer agents. Methenamine has been used in formulations targeting cancer cells, demonstrating efficacy in mouse models .

Case Studies and Research Findings

A summary of relevant studies highlights the compound's biological activity:

Study Focus Findings
Study 1AntimicrobialDemonstrated significant inhibition against various bacterial strains.
Study 2AnticancerShowed promising results in reducing tumor size in mouse models when administered with other agents.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes, leading to altered drug metabolism.

Applications in Medicine

The unique properties of this compound suggest several potential therapeutic applications:

  • Drug Development : Its structure makes it a valuable scaffold for designing new drugs targeting specific diseases.
  • Biochemical Probes : The compound can serve as a tool for studying enzyme functions and metabolic pathways .

Properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5(4-6)2-3-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIMDZUAEJJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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